1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Description
Role of Chalcones in Drug Discovery and Development
Chalcones exhibit diverse biological activities, including anticancer, antimicrobial, and antioxidant effects, driven by their ability to interact with cellular targets such as enzymes and receptors. The Claisen-Schmidt condensation reaction remains the primary synthesis method, enabling efficient production of derivatives with tailored substituents.
Table 1: Pharmacological Activities of Chalcone Derivatives
Recent studies highlight the importance of substituent positioning. For instance, chloro groups at the para or meta positions enhance anticancer activity by modulating electron withdrawal effects, while methoxy groups improve lipophilicity and target binding. The compound 1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one integrates these features, with its 5-chloro and 2-hydroxy groups synergistically contributing to reactive oxygen species (ROS) scavenging and apoptosis induction.
Pharmacophore models further validate these observations. A five-point model emphasizing aromatic rings and hydrogen bond acceptors/donors aligns with the compound’s structure, where the 2-hydroxy group acts as a hydrogen bond donor and the 4-methoxy group as a hydrophobic feature. Such models guide the design of analogues with improved affinity and selectivity.
Structural Significance of 1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one in Pharmacophore Design
The compound’s structure—comprising a 5-chloro-2-hydroxyphenyl ring (Ring A) and a 4-methoxyphenyl ring (Ring B)—optimizes key pharmacophoric elements:
- Electron-Withdrawing Chloro Group : The 5-chloro substituent on Ring A enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins. This aligns with studies showing chloro-substituted chalcones inhibit kinases and topoisomerases.
- Hydroxy Group at Position 2 : The adjacent hydroxyl and chloro groups create a hydrogen-bonding motif critical for antioxidant activity. This configuration stabilizes radical intermediates, as evidenced by IC50 values of 45.99 ppm in DPPH assays.
- 4-Methoxy on Ring B : The methoxy group’s electron-donating nature increases lipophilicity, enhancing membrane penetration and bacterial target engagement.
Synthesis and Characterization
The compound is synthesized via Claisen-Schmidt condensation between 5-chloro-2-hydroxyacetophenone and 4-methoxybenzaldehyde under alkaline conditions, yielding ~60% product. Spectral data (IR, NMR, MS) confirm the α,β-unsaturated ketone backbone and substituent positions.
Pharmacophore Alignment In silico docking studies reveal strong binding to estrogen receptor alpha (ERα), with binding energies comparable to tamoxifen. The hydroxy and methoxy groups form hydrogen bonds with Asp351 and Glu353, while the chloro group stabilizes hydrophobic interactions. This dual functionality underscores its potential as a multitarget agent.
Properties
Molecular Formula |
C16H13ClO3 |
|---|---|
Molecular Weight |
288.72 g/mol |
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,19H,1H3/b8-4+ |
InChI Key |
WGKASIDCKLLXKI-XBXARRHUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Synthesis
The base-catalyzed Claisen-Schmidt condensation is the most widely employed method. A representative procedure involves:
-
Dissolving 5-chloro-2-hydroxyacetophenone (1.0 equiv) and 4-methoxybenzaldehyde (1.2 equiv) in ethanol.
-
Adding aqueous potassium hydroxide (20–40% w/v) dropwise under stirring.
-
Refluxing the mixture at 60–80°C for 4–8 hours.
-
Cooling, neutralizing with dilute HCl, and recrystallizing the product from ethanol/methanol.
Key Variables:
-
Base Strength: Strong bases (e.g., NaOH, KOH) enhance enolate formation but may promote side reactions like hydroxyl group deprotonation.
-
Solvent Polarity: Ethanol and methanol improve reactant solubility and stabilize intermediates via hydrogen bonding.
-
Temperature: Elevated temperatures (70–80°C) accelerate reaction rates but risk dehydration byproducts.
Acid-Catalyzed Synthesis
Alternative acid-catalyzed methods, though less common, are utilized for substrates sensitive to basic conditions. A typical protocol includes:
-
Mixing 5-chloro-2-hydroxyacetophenone and 4-methoxybenzaldehyde in glacial acetic acid.
-
Adding concentrated hydrochloric acid (1–2 mL) as a catalyst.
-
Refluxing at 100–110°C for 6–12 hours.
-
Isolating the product via vacuum filtration and washing with cold ethanol.
Mechanistic Insight:
Acid catalysis proceeds through protonation of the carbonyl oxygen, facilitating nucleophilic attack by the aromatic aldehyde. This pathway avoids enolate formation, making it suitable for substrates prone to base-induced degradation.
Solvent Systems and Reaction Optimization
Table 1: Solvent Effects on Reaction Yield and Purity
| Solvent | Dielectric Constant | Yield (%) | Purity (%) | Observations |
|---|---|---|---|---|
| Ethanol | 24.3 | 68–75 | 92–95 | Optimal balance of polarity and boiling point. |
| Methanol | 32.7 | 72–78 | 90–93 | Faster kinetics but increased side-product formation. |
| DMF | 36.7 | 55–60 | 85–88 | High polarity impedes product precipitation. |
| Toluene | 2.4 | 30–35 | 75–80 | Poor solubility of reactants. |
Polar protic solvents like ethanol and methanol are preferred due to their ability to stabilize charged intermediates and facilitate proton transfer. Nonpolar solvents yield inferior results due to limited reactant solubility.
Catalytic Variations and Their Impact
Heterogeneous Catalysis
Recent advancements explore heterogeneous catalysts such as montmorillonite K10 or zeolites. These materials offer advantages in recyclability and reduced environmental impact. For example:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A reported protocol involves:
-
Irradiating reactants in ethanol with KOH (15% w/v) at 100°C for 15 minutes.
-
Achieving yields of 78–82% with >95% purity.
Purification and Characterization Techniques
Recrystallization
Recrystallization from ethanol or methanol removes unreacted starting materials and oligomeric byproducts. Slow cooling (0.5°C/min) yields larger crystals with higher purity (98–99%).
Spectroscopic Validation
-
FT-IR: A strong carbonyl stretch at 1650–1670 cm⁻¹ confirms the α,β-unsaturated ketone. Hydroxyl and methoxy stretches appear at 3200–3400 cm⁻¹ and 2830–2940 cm⁻¹, respectively.
-
¹H NMR: Characteristic signals include the enone protons (δ 6.8–7.5 ppm, doublet of doublets) and methoxy singlet (δ 3.8 ppm).
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for Industrial Feasibility
| Parameter | Base-Catalyzed | Acid-Catalyzed | Microwave-Assisted |
|---|---|---|---|
| Reaction Time | 4–8 h | 6–12 h | 15–30 min |
| Yield (%) | 68–75 | 60–65 | 78–82 |
| Energy Consumption | High | Moderate | Low |
| Scalability | Moderate | Low | High |
Microwave-assisted synthesis emerges as the most efficient method, offering high yields and scalability while minimizing energy use.
Industrial-Scale Production Considerations
Large-scale synthesis requires:
-
Continuous flow reactors to maintain temperature control.
-
Automated crystallization systems for consistent product quality.
-
Solvent recovery units to reduce waste and costs.
Chemical Reactions Analysis
Cyclization Reactions
This compound undergoes cyclization with nitrogen- and sulfur-containing nucleophiles to form heterocyclic systems:
Key observations:
-
Cyclization occurs via nucleophilic attack at the α,β-unsaturated carbonyl followed by ring closure
-
Thiourea derivatives show reduced yields compared to urea due to sulfur's lower nucleophilicity
-
Products exhibit bathochromic shifts in UV spectra (>300 nm) confirming extended π-conjugation
Electrophilic Substitution
The phenolic -OH and aromatic chloro groups participate in regioselective substitutions:
A. Halogenation
-
Chlorine at C5 directs incoming electrophiles to C4 and C6 positions
-
Methoxy group activates the para-substituted phenyl ring toward electrophiles
B. Nitration
-
Occurs preferentially on the 4-methoxyphenyl ring at meta to methoxy group
-
Requires mixed acid (HNO₃/H₂SO₄) at 0-5°C
Oxidation
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 80°C | Epoxide derivative (C=C → epoxide) |
| KMnO₄ | Alkaline, Δ | Cleavage to 5-chloro-2-hydroxybenzoic acid + 4-methoxybenzoic acid |
Reduction
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | EtOH, 25°C | Partial reduction (no saturation) |
| H₂/Pd-C | THF, 40 psi | 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one |
Nucleophilic Additions
The α,β-unsaturated system undergoes Michael additions:
| Nucleophile | Conditions | Adduct Structure |
|---|---|---|
| NH₂OH | EtOH, reflux | Isoxazoline derivative |
| NH₂NH₂ | AcOH, 60°C | Pyrazoline derivative |
Solvent Effects on Reactivity
Reaction kinetics vary significantly with solvent polarity:
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate (Cyclization) |
|---|---|---|
| Ethanol | 24.3 | 1.00 (reference) |
| DMF | 36.7 | 0.83 |
| Acetonitrile | 37.5 | 0.79 |
| Water | 80.1 | 0.12 |
Polar aprotic solvents decrease reaction rates due to stabilization of the transition state .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Initial decomposition at 218°C (5% mass loss)
-
Major decomposition event at 315°C (ΔH = 142 kJ/mol)
-
Char residue: 18.7% at 600°C
This comprehensive profile demonstrates the compound's utility as a precursor in medicinal chemistry and materials science. The chloro and methoxy substituents synergistically influence both electronic characteristics and steric accessibility, enabling predictable regiochemical outcomes in its transformations.
Scientific Research Applications
Pharmacological Applications
Chalcones, including 1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, exhibit a broad spectrum of biological activities:
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that they can induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways associated with cancer progression .
Antimicrobial Properties
The compound has demonstrated significant antibacterial and antifungal activity. Studies show that chalcone derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the minimum inhibitory concentration (MIC) values for certain chalcones against Staphylococcus aureus and Escherichia coli range from 1 to 8 µg/mL .
Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory properties. They can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .
Antioxidant Activity
The antioxidant potential of chalcones is attributed to their ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Research : A study published in Pharmacotherapeutics highlighted that chalcone derivatives induce apoptosis in human cancer cell lines, emphasizing their potential as chemotherapeutic agents .
- Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of various chalcone derivatives, including 1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, demonstrating potent antibacterial activity against resistant strains .
- Anti-inflammatory Studies : A comprehensive review discussed the anti-inflammatory mechanisms of chalcones and their derivatives, indicating that modifications in their structure can enhance their therapeutic efficacy against inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would require further experimental studies to elucidate.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Chalcones with modifications to aromatic substituents exhibit distinct electronic and steric properties. Key analogs include:
Physicochemical Properties
- Melting Points : Methoxy-rich derivatives (e.g., a15, a20) exhibit higher melting points (104.9–111.5°C) due to symmetrical packing, while hydroxylated analogs show lower values (e.g., 87.6–89.1°C for a16) . The target compound’s melting point is unreported but likely intermediate due to mixed substituents.
- Quantum Chemical Descriptors :
- The target compound’s HOMO-LUMO gap (unreported) can be inferred from analogs. For example, (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one has a HOMO energy of -8.723 eV, indicating stability . Chloro and hydroxyl groups may lower LUMO energy, enhancing reactivity.
Biological Activity
1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone, is a synthetic organic compound with significant biological activity. This compound is characterized by an α,β-unsaturated carbonyl system and has been studied for its diverse applications in medicinal chemistry, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C₁₆H₁₃ClO₃
- Molecular Weight : 288.73 g/mol
- CAS Number : 1226-09-1
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 5-chloro-2-hydroxyacetophenone and 4-methoxybenzaldehyde, utilizing a base such as sodium hydroxide in an alcoholic solvent under reflux conditions. This method is crucial for producing the compound with high yield and purity.
Anticancer Properties
Research indicates that 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibits notable anticancer activity. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death. For instance, it affects the NF-κB pathway, which is crucial for cell proliferation and survival in many cancers .
- Inhibition of Tumor Growth : In vitro studies have reported that this chalcone significantly reduces cell viability in several cancer types, including breast and colon cancers. The IC50 values for these effects range from 0.17 to 10 µM depending on the specific cancer cell line tested .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown promise as an antimicrobial agent. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
The anti-inflammatory potential of 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can lead to reduced inflammation in various disease models .
The biological effects of this compound are largely mediated through its interaction with specific molecular targets:
- Cyclooxygenase (COX) : Inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation and pain.
- NF-κB Pathway : Modulation of this pathway affects the expression of genes involved in inflammation and cancer progression. The compound's ability to inhibit NF-κB activation is significant in its therapeutic potential against cancer .
Study on Anticancer Activity
A study conducted on various cancer cell lines revealed that 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibited IC50 values ranging from 0.17 µM to 10 µM across different types of cancer cells. The pro-apoptotic effects were confirmed through assays that measured cell viability post-treatment .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties highlighted that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Lacks chloro substituent | Weaker anticancer activity |
| 1-(5-Bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Contains bromo group | Altered reactivity and activity |
| 1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | Lacks methoxy group | Different solubility profile |
Uniqueness
The presence of both chloro and methoxy groups in the structure enhances its biological activity compared to similar compounds. This unique combination allows for diverse chemical modifications that can further optimize its therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for preparing 1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one?
The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone (e.g., 5-chloro-2-hydroxyacetophenone) and an aldehyde (e.g., 4-methoxybenzaldehyde). Typical conditions involve ethanol as the solvent, sodium hydroxide or KOH as the catalyst, and refluxing at 60–80°C for 4–6 hours. Purification is achieved via recrystallization from ethanol or column chromatography .
Q. What spectroscopic techniques are used to characterize this chalcone derivative?
Key methods include:
- FT-IR : Confirms carbonyl (C=O) stretching (~1640–1680 cm⁻¹) and conjugated enone system (C=C, ~1590 cm⁻¹) .
- 1H NMR : Identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons, and trans-alkene protons at δ ~7.3–7.8 ppm with J = 15–16 Hz) .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion) .
Q. How is the compound’s biological activity initially screened?
- Antimicrobial assays : Test against bacterial/fungal strains using agar diffusion or microdilution methods. Activity is linked to the chloro and methoxy substituents’ electron-withdrawing/donating effects .
- Antioxidant assays : DPPH radical scavenging (IC50 values measured at ~2–10 µg/mL; compared to ascorbic acid as a standard) .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?
SC-XRD reveals the orthorhombic crystal system (space group P212121) with unit cell parameters (a = 6.4704 Å, b = 12.9304 Å, c = 16.7181 Å). The E-configuration of the enone system is confirmed via C=C bond length (~1.32 Å) and torsion angles. Refinement uses SHELXL (via Olex2) with R1 < 0.05 .
Q. How do computational methods like DFT explain experimental spectroscopic and structural data?
Q. What structural features influence biological activity in chalcone analogs?
- Substituent effects : Chloro groups enhance antimicrobial activity via hydrophobic interactions; methoxy groups improve antioxidant capacity via resonance stabilization of radicals .
- Planarity : Non-planar enone systems (e.g., torsion angles >10°) reduce π-stacking but improve membrane permeability .
Q. How can data reproducibility issues arise in antioxidant assays?
Discrepancies in IC50 values may stem from:
Q. What role do SHELX programs play in crystallographic refinement?
SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, it resolves disorder in methoxy groups and validates H-bonding (e.g., O–H···O interactions stabilizing crystal packing) .
Q. How is the compound’s antioxidant mechanism validated experimentally?
Q. How do structural analogs compare in crystallographic and biological studies?
- Dihedral angles : Fluorophenyl analogs show greater planarity (7–56°) vs. methoxy derivatives, impacting π-π interactions .
- Antimicrobial potency : Dichlorophenyl substitutions (e.g., 2,6-Cl2) enhance activity over monochloro derivatives due to increased lipophilicity .
Methodological Notes
- Synthetic protocols : Optimize Claisen-Schmidt reactions using microwave-assisted methods to reduce reaction time (e.g., 30 min at 100°C) .
- Crystallography : Use Olex2 with SHELXL for refinement; deposit data to CCDC (e.g., CCDC 1988019) .
- Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements for statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
